Tilpisertib fosmecarbil
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Overview
Description
Tilpisertib fosmecarbil is a small molecule inhibitor developed by Gilead Sciences, IncThis compound is primarily being investigated for its potential in treating inflammatory bowel diseases, such as ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tilpisertib fosmecarbil involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core quinoline structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and cyano groups: These groups are introduced through substitution reactions using reagents like thionyl chloride and cyanogen bromide.
Attachment of the triazole moiety: This step involves a click chemistry reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tilpisertib fosmecarbil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine gas, nitric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance the compound’s pharmacological properties .
Scientific Research Applications
Tilpisertib fosmecarbil has several scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Primarily researched for treating inflammatory bowel diseases like ulcerative colitis.
Industry: Potential applications in developing anti-inflammatory drugs
Mechanism of Action
Tilpisertib fosmecarbil exerts its effects by inhibiting TPL2, a kinase involved in the MEK-ERK signaling pathway. By inhibiting this kinase, the compound reduces the production and signaling of tumor necrosis factor-alpha (TNFα), a key mediator of inflammation. This mechanism makes it effective in treating inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Tilpisertib: The parent molecule of tilpisertib fosmecarbil, also a TPL2 inhibitor.
GS-4875: Another TPL2 inhibitor developed by Gilead Sciences.
Uniqueness
Tilpisertib fosmecarbil is unique due to its enhanced pharmacokinetic properties, allowing for better absorption and bioavailability compared to its parent molecule, tilpisertib. This makes it a more effective therapeutic option for inflammatory diseases .
Properties
CAS No. |
2567459-64-5 |
---|---|
Molecular Formula |
C35H36ClN8O7P |
Molecular Weight |
747.1 g/mol |
IUPAC Name |
phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate |
InChI |
InChI=1S/C35H36ClN8O7P/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49)/t20?,31-,35?/m0/s1 |
InChI Key |
FPQIBCPWXJSFOQ-ILNPBIMBSA-N |
Isomeric SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N([C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |
Canonical SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N(C(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |
Origin of Product |
United States |
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